
3-(4-Formylphenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Formylphenyl)picolinic acid is used as an intermediate in the manufacture of pharmaceuticals . It is a compound with the CAS number 1261972-92-2 .
Molecular Structure Analysis
The molecular structure of 3-(4-Formylphenyl)picolinic acid is represented by the linear formula C13H9NO3 . The InChI code is 1S/C13H9NO3/c15-8-9-3-5-10 (6-4-9)11-2-1-7-14-12 (11)13 (16)17/h1-8H, (H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Formylphenyl)picolinic acid is 227.22 . It is recommended to be stored in a refrigerated condition .科学的研究の応用
Antimicrobial Activities and Spectroscopic Characterizations
The derivative of picolinic acid, specifically 4-chloro-pyridine-2-carboxylic acid, has been characterized through FT-IR and UV-Vis spectroscopy techniques, along with DFT calculations. This study highlighted its antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of this compound and its derivatives were analyzed through molecular docking simulations, revealing significant interactions, particularly with the 4-methoxy derivative showing higher interaction than others (Ö. Tamer et al., 2018).
Optoelectronic Properties in Polymer Light-Emitting Devices
Picolinic acid derivatives have been explored for their optoelectronic properties, particularly in the context of light-emitting devices. A study synthesized a picolinic acid derivative bearing an 1,3,4-oxadiazole unit, demonstrating its utility in enhancing the optoelectronic properties of iridium complexes in polymer light-emitting devices. This complex exhibited a significant improvement in luminance efficiency and peak brightness compared to its counterparts, showcasing the potential of picolinic acid derivatives in improving the performance of optoelectronic devices (Fang-liang Xiao et al., 2009).
Vapor-Phase Oxidation of Picolines
The vapor-phase oxidation of picolines to their corresponding carboxylic acids, including picolinic acid, has been studied for its potential in producing valuable intermediates for pharmaceuticals, food additives, and more. The use of crystalline CrVO4 catalysts in this process underscores the role of picolinic acid and its derivatives in the synthesis of industrially relevant compounds, highlighting their versatility and importance in chemical synthesis and the broader field of materials science (T. Shishido, 2011).
Hydrothermal Self-Assembly of Metal–Organic Networks
4-(3-Carboxyphenyl)picolinic acid (H2cppa) has been utilized as a building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. This research not only showcased the structural versatility induced by picolinic acid derivatives but also highlighted their potential in creating novel coordination compounds with varied applications in catalysis, material science, and possibly drug delivery systems (Jin-Zhong Gu et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBFPCXWHINREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687033 |
Source


|
| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)picolinic acid | |
CAS RN |
1261972-92-2 |
Source


|
| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

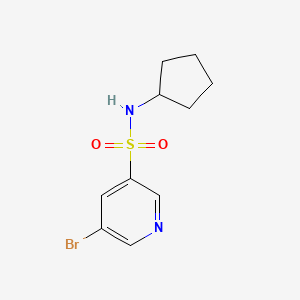

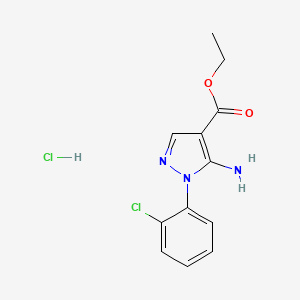

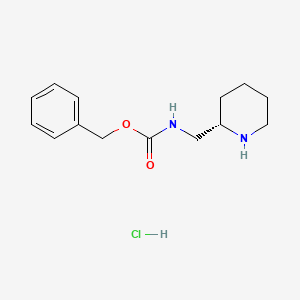
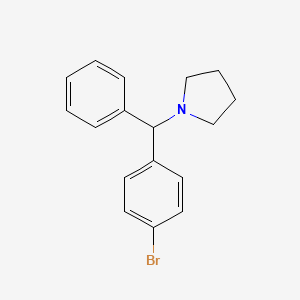

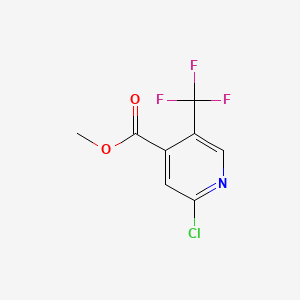
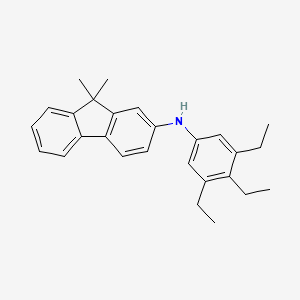
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)
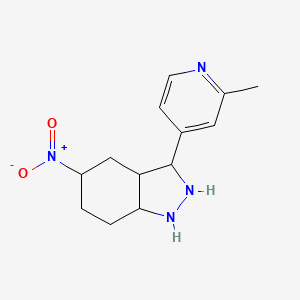

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)
